9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride
Description
Properties
IUPAC Name |
9-amino-7-azaspiro[3.5]nonan-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c9-6-5-10-7(11)4-8(6)2-1-3-8;/h6H,1-5,9H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYGGVUGPTUUBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)NCC2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248336-79-8 | |
| Record name | 9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the amino group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization steps introduce the amino group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
Therapeutic Applications
-
Cancer Treatment
- Research indicates that compounds based on the 7-azaspiro[3.5]nonane structure, including 9-amino-7-azaspiro[3.5]nonan-6-one, have been developed as inhibitors of Bcl-2, a protein that regulates apoptosis and is often overexpressed in cancer cells. The introduction of this compound has shown significant improvement in biochemical and cellular potency against Bcl-2, making it a candidate for further development in cancer therapies .
-
Neurological Disorders
- The compound has potential applications as an antagonist of the muscarinic acetylcholine receptor M4 (mAChR M4). This receptor is implicated in various neurological conditions, including schizophrenia and Alzheimer's disease. Antagonists targeting mAChR M4 may offer new avenues for treatment by modulating cholinergic signaling .
- Antiviral Activity
Synthesis and Modifications
The synthesis of this compound involves various chemical transformations that enhance its pharmacological profile. Modifications to the spiro structure can lead to compounds with improved selectivity and potency against target proteins.
Case Studies
- Bcl-2 Inhibition Study
- Muscarinic Receptor Antagonism
Summary Table of Applications
Mechanism of Action
The mechanism of action of 9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Core Structural Variations
The spiro[3.5] framework is a common motif, but substituents and heteroatom placement significantly influence properties:
Biological Activity
9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C8H14N2O
- CAS Number : 137935251
The spirocyclic nature of the molecule contributes to its unique pharmacological properties, particularly in relation to its interaction with biological targets.
Research indicates that this compound acts primarily as an agonist for GPR119, a G protein-coupled receptor involved in glucose metabolism and insulin secretion.
Key Findings:
- GPR119 Agonism : In a study evaluating various derivatives, compound 54g (a derivative of 9-amino-7-azaspiro[3.5]nonan-6-one) demonstrated significant agonistic activity on GPR119, leading to enhanced glucose-lowering effects in diabetic models .
- Potency : The biochemical potency of the compound was reported at approximately 0.049 nM in cellular assays, indicating a strong interaction with its target proteins, particularly Bcl-2, which is implicated in cancer cell survival .
Biological Activity Overview
Case Study 1: GPR119 Agonism
In a controlled study involving Sprague-Dawley rats, compound 54g was administered to evaluate its pharmacokinetic profile and glucose-lowering effects. Results showed a marked reduction in blood glucose levels post-administration, demonstrating the compound's potential as an anti-diabetic agent .
Case Study 2: Cancer Cell Line Studies
In vitro studies using various cancer cell lines revealed that this compound effectively induced apoptosis through Bcl-2 inhibition pathways. The compound's ability to modulate apoptotic signals presents a promising avenue for cancer treatment strategies .
Comparative Analysis
A comparative analysis of related compounds highlights the unique biological activity of this compound:
| Compound | Target Activity | Potency (nM) |
|---|---|---|
| 9-amino-7-azaspiro[3.5]nonan | GPR119 Agonist | 0.049 |
| Compound X | Bcl-2 Inhibitor | 0.1 |
| Compound Y | GPR119 Agonist | 0.075 |
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for producing 9-amino-7-azaspiro[3.5]nonan-6-one hydrochloride with high yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of precursor molecules under controlled conditions. For example, spirocyclic systems can be formed via intramolecular cyclization using catalysts (e.g., Lewis acids) in aprotic solvents like THF or DCM. Post-synthesis purification via crystallization or column chromatography is critical to achieving >95% purity .
- Key Parameters :
- Catalyst selection (e.g., Pd-based for cross-coupling).
- Solvent polarity and temperature for ring closure.
- Acidic conditions for hydrochloride salt formation.
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Collision cross-section (CCS) data from ion mobility spectrometry can validate conformational stability (e.g., [M+H]+ CCS: 129.6 Ų) .
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves spirocyclic connectivity and amine proton environments.
- X-ray Crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL) refines crystallographic data to atomic resolution .
Advanced Research Questions
Q. How does the spirocyclic architecture influence reactivity compared to linear or non-spiro analogs?
- Methodological Answer : The spiro junction imposes steric constraints and electronic effects. For example:
- Steric Hindrance : The 7-aza group in the spiro system reduces nucleophilic attack at the amine site compared to linear amines.
- Electronic Effects : Conformational rigidity alters pKa values of functional groups, impacting solubility and binding affinity. Comparative studies with analogs (e.g., 2-azaspiro[3.3]heptane) reveal distinct reactivity in alkylation or acylation reactions .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine NMR (e.g., 2D COSY, HSQC) with computational modeling (DFT) to assign ambiguous peaks.
- Crystallographic Validation : Use single-crystal X-ray diffraction to resolve tautomeric or stereochemical ambiguities .
- Dynamic NMR : Probe ring-flipping or conformational exchange in spiro systems at variable temperatures.
Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity (KD).
- Molecular Docking : Use software like AutoDock to model interactions with active sites (e.g., kinase domains).
- Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS to assess cytochrome P450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
